3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate
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Overview
Description
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H38O5Si4. It is known for its applications in various fields, including proteomics research, as a silane coupling agent, and in synthetic chemistry .
Preparation Methods
The synthesis of 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.
Common reagents used in these reactions include water for hydrolysis, radical initiators for polymerization, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, polymers, and substituted silanes .
Scientific Research Applications
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a silylating agent, silane reducing agent, and silyl building block in synthetic chemistry.
Biology: The compound is utilized in proteomics research as a tetramethylsilane-protected silicate compound.
Medicine: It serves as a silane coupling agent and adhesion promoter in medical device manufacturing.
Industry: The compound is employed as a silane moisture scavenger, polypropylene catalyst, silicate stabilizer, polyurethane endcapper silane, silane drying agent, silane curing agent, and silane reinforcer
Mechanism of Action
The mechanism of action of 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to act as a coupling agent, promoting adhesion between different materials. The silane group can form covalent bonds with inorganic substrates, while the methacrylate group can polymerize with organic materials. This dual functionality allows the compound to enhance the mechanical properties and durability of composite materials .
Comparison with Similar Compounds
Similar compounds to 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate include:
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: This compound also acts as a silane coupling agent and has similar applications in proteomics research and synthetic chemistry.
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate: Another silane coupling agent with comparable properties and uses.
The uniqueness of this compound lies in its specific combination of the triethylsilyl group and methacrylate group, which provides distinct advantages in terms of reactivity and compatibility with various substrates .
Properties
CAS No. |
90683-86-6 |
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Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
3-triethylsilyloxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-6-17(7-2,8-3)16-11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3 |
InChI Key |
NURZFUGTJRQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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